molecular formula C9H14N2 B8641286 (1S)-1-Phenylpropane-1,3-diamine

(1S)-1-Phenylpropane-1,3-diamine

Cat. No. B8641286
M. Wt: 150.22 g/mol
InChI Key: PLDPCRJUQLPMNU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610698B2

Procedure details

Analogously, 1-(2-fluorophenyl)-1,3-propanediamine, 1-(2-methylphenyl)-1,3-propanediamine and 1-(2-chlorophenyl)-1,3-propanediamine have been prepared by using the above procedure and the appropriate starting material.
Name
1-(2-fluorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-methylphenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chlorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11].CC1C=CC=CC=1C(N)CCN.ClC1C=CC=CC=1C(N)CCN>>[C:3]1([CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11])[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1

Inputs

Step One
Name
1-(2-fluorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(CCN)N
Name
1-(2-methylphenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)C(CCN)N
Name
1-(2-chlorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(CCN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610698B2

Procedure details

Analogously, 1-(2-fluorophenyl)-1,3-propanediamine, 1-(2-methylphenyl)-1,3-propanediamine and 1-(2-chlorophenyl)-1,3-propanediamine have been prepared by using the above procedure and the appropriate starting material.
Name
1-(2-fluorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-methylphenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chlorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11].CC1C=CC=CC=1C(N)CCN.ClC1C=CC=CC=1C(N)CCN>>[C:3]1([CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11])[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1

Inputs

Step One
Name
1-(2-fluorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(CCN)N
Name
1-(2-methylphenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)C(CCN)N
Name
1-(2-chlorophenyl)-1,3-propanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(CCN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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